molecular formula C12H13BrN2 B13317408 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13317408
M. Wt: 265.15 g/mol
InChI Key: XGJGGWLYVZURDA-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of anilines It features a bromine atom attached to the benzene ring and a pyrrole moiety linked via a methyl group to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

    Pyrrole Introduction: The brominated aniline is then reacted with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary or tertiary amine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole moiety can engage in π-π stacking or hydrogen bonding interactions, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[(1-methyl-1H-indol-2-yl)methyl]aniline
  • 4-Bromo-N-[(1-methyl-1H-pyrazol-2-yl)methyl]aniline
  • 4-Bromo-N-[(1-methyl-1H-imidazol-2-yl)methyl]aniline

Uniqueness

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties compared to indole, pyrazole, or imidazole derivatives. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

4-bromo-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13BrN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3

InChI Key

XGJGGWLYVZURDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=C(C=C2)Br

Origin of Product

United States

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